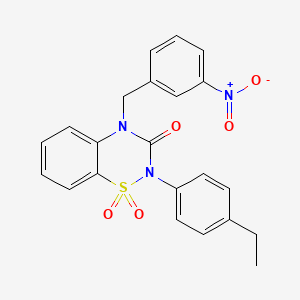
1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, also known as DFEP or 2,2-difluoroethylpiperidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFEP is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the mechanisms of action of various biological processes.
Applications De Recherche Scientifique
Nucleophilic Reactions with 2,2-Di(4-nitrophenyl)-1,1-difluoroethene
The reaction of primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene in acetonitrile solvent demonstrates the formation of fluorinated aminoethanes, suggesting potential pathways for modifying 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride in synthesis and functionalization processes. This study highlights the role of nucleophilic attack in producing fluorinated compounds, which could be relevant for developing new pharmaceuticals or materials with enhanced properties due to the inclusion of fluorine atoms (Leffek & Maciejewska, 1986).
Synthesis of Glycosyl Triflates and Glycosidic Linkages
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent, metal-free thiophile that activates thioglycosides for conversion to glycosyl triflates. This process facilitates the formation of diverse glycosidic linkages, indicating the potential for employing 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride in complex carbohydrate synthesis, especially in creating glycosidic bonds in low temperatures (Crich & Smith, 2001).
Aryl-substituted Piperidines via Dicationic Electrophiles
The reaction of tetrahydropyridines with arenes in Bronsted superacids yields aryl-substituted piperidines through dicationic electrophilic intermediates. This process outlines a method for introducing aryl groups into piperidines, such as 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, potentially useful for the synthesis of structurally diverse pharmaceutical compounds (Klumpp et al., 2001).
Conformational Analysis and Structural Characterization
The study of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, a compound structurally related to 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, provides insight into the conformational behavior and crystal structure of such molecules. This information is crucial for understanding how structural modifications affect the physical and chemical properties of piperidine derivatives, impacting their application in drug design and materials science (Ribet et al., 2005).
Modular Synthesis of Chiral 1,2-Dihydropyridines
A modular organocatalytic sequence enables the synthesis of chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes, offering a strategy to access enantioenriched piperidines. This method's adaptability and efficiency in producing structurally diverse piperidines underscore the potential of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride derivatives in pharmaceutical synthesis, especially for creating compounds with specific chirality and biological activity (Mu et al., 2021).
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)piperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-3-1-2-6(10)4-11;;/h6-7H,1-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXRNEHEWMKGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)
![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)






![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)
